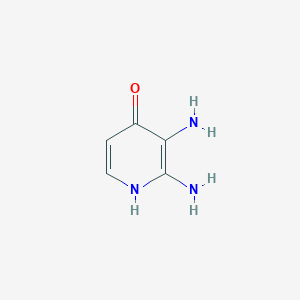

2,3-Diaminopyridin-4-ol

CAS No.:

Cat. No.: VC20283108

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N3O |

|---|---|

| Molecular Weight | 125.13 g/mol |

| IUPAC Name | 2,3-diamino-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9) |

| Standard InChI Key | KSJXLSHOMFDGPV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC(=C(C1=O)N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Synonyms

2,3-Diaminopyridin-4-ol is represented by the molecular formula C₅H₇N₃O and is alternatively named 2,3-diamino-1H-pyridin-4-one (IUPAC name) . Synonyms include 1201681-65-3, SCHEMBL419163, and AKOS006347567, as cataloged in PubChem .

Structural Descriptors

The compound’s planar pyridine core facilitates hydrogen bonding and π-π interactions, critical for its reactivity. Key identifiers include:

| Identifier | Value |

|---|---|

| SMILES | C1=CNC(=C(C1=O)N)N |

| InChI | InChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9) |

| InChIKey | KSJXLSHOMFDGPV-UHFFFAOYSA-N |

| CAS Registry Number | 1201681-65-3 |

The hydroxyl group at position 4 enhances solubility in polar solvents, while the amino groups enable condensation reactions with aldehydes and ketones .

Synthesis and Reaction Pathways

Synthesis from 2-Aminopyridine

A multi-step synthesis of 2,3-diaminopyridin-4-ol derivatives was reported by Oluwafemi et al. (2023) :

-

Bromination: 2-Aminopyridine undergoes bromination with Br₂ in acetic acid, yielding 2-amino-5-bromopyridine as the major product.

-

Nitration: Treatment with HNO₂/H₂SO₄ introduces a nitro group at position 3, forming 2-amino-5-bromo-3-nitropyridine.

-

Reduction: Catalytic hydrogenation (Fe/HCl) reduces the nitro group to an amino group, producing 2,3-diamino-5-bromopyridine .

Condensation Reactions

Reaction of 2,3-diaminopyridin-4-ol with substituted benzaldehydes in nitrobenzene at 170°C yields 2-phenyl-4-azabenzimidazoles, which exhibit anti-plasmodial activity . For example:

-

Reaction with 2-hydroxy-5-nitrosalicylaldehyde produces 2-(2-hydroxy-5-nitrophenyl)-4-azabenzimidazole in 78% yield .

Table 1: Key Reaction Conditions and Yields

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| 2,3-Diaminopyridin-4-ol + 2-hydroxy-5-nitrosalicylaldehyde | 4-azabenzimidazole derivative | 170°C, nitrobenzene | 78% |

| 2,3-Diamino-5-bromopyridine + benzaldehyde | (Phenylimino)pyridine analogue | Acetic acid, methanol | 65–88% |

Physicochemical Properties

Spectroscopic Characterization

-

NMR: ¹H NMR (DMSO-d₆) signals include δ 14.14 (s, NH) and δ 9.18 (d, J = 8.0 Hz, aromatic H) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 125.13 [M+H]⁺ .

Applications in Medicinal Chemistry

Anti-Plasmodial Agents

4-Azabenzimidazoles derived from 2,3-diaminopyridin-4-ol demonstrate inhibitory activity against Plasmodium falciparum, with IC₅₀ values comparable to chloroquine . The brominated analog 2,3-diamino-5-bromopyridine enhances bioactivity by facilitating halogen-bonding interactions with parasitic enzymes .

Future Directions

Further research should prioritize:

-

Toxicological Profiling: Acute and chronic toxicity studies.

-

Synthetic Optimization: Developing greener solvents to replace nitrobenzene.

-

Therapeutic Expansion: Screening against viral and bacterial targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume